molecular formula C15H23NO2 B1289672 4-(Dibutylamino)salicylaldehyde CAS No. 57771-09-2

4-(Dibutylamino)salicylaldehyde

Cat. No.: B1289672
CAS No.: 57771-09-2
M. Wt: 249.35 g/mol
InChI Key: BWHGDPKOFVNGFQ-UHFFFAOYSA-N
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Description

4-(Dibutylamino)salicylaldehyde (CAS: 57771-09-2) is a substituted salicylaldehyde derivative with the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.35 g/mol . Structurally, it features a dibutylamino group (-N(C₄H₉)₂) at the para position relative to the aldehyde (-CHO) and a hydroxyl (-OH) group at the ortho position on the benzene ring. This compound is commercially available as a pale yellow to reddish-yellow liquid with a density of 1.03 g/cm³ and is typically stored under inert conditions to prevent degradation .

Its primary applications include use as a precursor in organic synthesis, particularly for preparing Schiff base ligands in coordination chemistry , and as a fluorophore component in "covalent-assembly" probes for ion detection . Notably, its safety profile classifies it as a skin and eye irritant (Category 2/2A under GHS), necessitating handling with protective equipment .

Preparation Methods

Synthesis Methods

The synthesis of 4-(dibutylamino)salicylaldehyde can be achieved through different methods, primarily involving the reaction of dibutylamine with salicylaldehyde or its derivatives. Below are detailed descriptions of the prominent methods:

Direct Condensation Method

This method involves the direct reaction of salicylaldehyde with dibutylamine. The general procedure is as follows:

  • Reagents : Salicylaldehyde, dibutylamine, and a suitable solvent (e.g., ethanol or methanol).
  • Procedure :
    • Salicylaldehyde is dissolved in the solvent.
    • Dibutylamine is added dropwise to the solution while stirring.
    • The mixture is heated under reflux for several hours.
    • After completion, the product is purified by recrystallization or column chromatography.

Reaction Equation :
$$
\text{Salicylaldehyde} + \text{Dibutylamine} \rightarrow \text{this compound}
$$

Schiff Base Formation

A common method for synthesizing derivatives of salicylaldehydes involves the formation of Schiff bases:

  • Reagents : Salicylaldehyde, dibutylamine, and an acid catalyst (e.g., acetic acid).
  • Procedure :
    • Mix salicylaldehyde and dibutylamine in a flask.
    • Add acetic acid as a catalyst.
    • Heat the mixture to promote condensation.
    • The product can be isolated through crystallization.

Catalytic Methods

Recent advancements have introduced catalytic methods for synthesizing salicylaldehyde derivatives:

  • Reagents : Salicylic acid or its derivatives, formaldehyde, and a catalyst (e.g., chromium salts).
  • Procedure :
    • Salicylic acid is reacted with formaldehyde in the presence of a catalyst.
    • The reaction typically occurs at elevated temperatures (150-210 °C).
    • The resulting product undergoes purification.

Comparative Analysis of Preparation Methods

The following table summarizes key parameters for each preparation method discussed:

Method Reagents Temperature Yield (%) Purification Method
Direct Condensation Salicylaldehyde, Dibutylamine Reflux High Recrystallization
Schiff Base Formation Salicylaldehyde, Dibutylamine Moderate heat Moderate Crystallization
Catalytic Methods Salicylic Acid, Formaldehyde 150-210 °C High Distillation/Chromatography

Research Findings

Recent studies have focused on optimizing these synthesis methods to enhance yield and reduce environmental impact:

  • A study highlighted the use of green chemistry principles , suggesting that using solvents like ethanol can minimize ecological footprints while maintaining high yields.

  • Another investigation into catalytic methods showed that using chromium-based catalysts significantly improves reaction efficiency and product selectivity compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylamino)salicylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Dibutylamino)salicylic acid.

    Reduction: 4-(Dibutylamino)salicyl alcohol.

    Substitution: Various substituted salicylaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Schiff Bases

One of the primary applications of 4-(Dibutylamino)salicylaldehyde is in the synthesis of Schiff bases. These compounds are formed through the reaction of aldehydes with amines and have been widely studied for their biological activities, including antimicrobial and anticancer properties. The synthesis typically involves monocondensation reactions with various amines, leading to a variety of derivatives that can exhibit enhanced biological activity.

Case Study : A study demonstrated the use of this compound in synthesizing a novel Schiff base, which showed significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The synthesized compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has indicated that derivatives of this compound possess anticancer properties. The compound acts as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer cell survival and proliferation.

Data Table: Anticancer Activity of Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundDU145 (Prostate Cancer)47
This compoundMCF-7 (Breast Cancer)61
DEAB (Control)DU145>200

This table illustrates the potency of this compound compared to a known control compound, demonstrating its potential as a therapeutic agent in cancer treatment .

Fluorescent Probes

The compound has also been explored for its application in developing fluorescent probes for biological imaging. The presence of the dibutylamino group enhances the fluorescence properties, making it suitable for tracking cellular processes.

Case Study : A recent study reported the design of a fluorescent probe based on this compound that successfully labeled live cells, allowing for real-time imaging of cellular dynamics. The probe exhibited high selectivity and sensitivity towards specific cellular targets, making it a valuable tool in cell biology research .

Material Science

In material science, derivatives of this compound have been utilized to create new materials with enhanced properties. For instance, they have been incorporated into polymer matrices to improve mechanical strength and thermal stability.

Data Table: Material Properties

Material TypeProperty EnhancedMeasurement
Polymer CompositeThermal StabilityIncreased by 15%
Coating MaterialMechanical StrengthImproved by 20%

These enhancements demonstrate the versatility of this compound in developing advanced materials with tailored properties .

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)salicylaldehyde depends on its application:

    Fluorescent Probes: The compound exhibits fluorescence due to the presence of the dibutylamino group, which enhances its photophysical properties. It can bind to specific biomolecules, allowing for real-time imaging of biological processes.

    Photodynamic Therapy: As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that induce cell death in cancer cells.

Comparison with Similar Compounds

To contextualize 4-(Dibutylamino)salicylaldehyde’s properties and applications, we compare it with structurally related salicylaldehyde derivatives (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Substituent(s) Molecular Weight (g/mol) Physical State Key Properties/Applications Bioactivity (EC₅₀, mg/L) References
This compound -N(C₄H₉)₂, -OH, -CHO 249.35 Liquid Fluorophore precursor; irritant Not reported
4-(Diethylamino)salicylaldehyde -N(C₂H₅)₂, -OH, -CHO 193.24 Solid/Liquid* Antifungal agent 14.487 (vs. Rhizoctonia solani)
4-Nitrosodiphenylamine -NO, -NH-C₆H₅ 213.23 Solid Antibacterial agent 5.715 (vs. Erwinia amylovora)
4-Hydroxybenzaldehyde -OH, -CHO 122.12 Solid Antioxidant; flavor additive Not applicable
4-(Dimethylamino)benzaldehyde -N(CH₃)₂, -CHO 149.19 Solid pH indicator; dye intermediate Not reported

Key Comparative Insights

Substituent Effects on Bioactivity Antimicrobial Activity: 4-(Diethylamino)salicylaldehyde exhibits stronger antifungal activity (EC₅₀ = 14.487 mg/L) than 4-Nitrosodiphenylamine (EC₅₀ = 5.715 mg/L for bacteria), highlighting the role of electron-donating amino groups in enhancing antifungal potency . In contrast, this compound’s bioactivity remains underexplored, though its bulkier substituents may reduce membrane permeability compared to diethyl derivatives .

Physicochemical Properties Lipophilicity: The dibutylamino group increases hydrophobicity (logP ~3.5 estimated) compared to 4-(Diethylamino)salicylaldehyde (logP ~2.8), influencing solubility and bioavailability . Hydrogen Bonding: Smaller substituents (e.g., -OH in 4-hydroxybenzaldehyde) favor intramolecular H-bonding between -CHO and -OH, stabilizing planar conformations.

Synthetic Utility Coordination Chemistry: this compound forms Schiff base ligands with metals (e.g., Cu(II), Ni(II)), where the dibutyl group enhances ligand solubility in nonpolar solvents compared to nitro- or hydroxy-substituted analogues . Fluorophore Design: Its electron-rich amino group enables red-shifted fluorescence compared to 4-(Dimethylamino)benzaldehyde, making it suitable for aggregation-induced emission (AIE) applications .

Safety and Handling this compound’s irritancy profile contrasts with 4-Hydroxybenzaldehyde, which is generally regarded as safe (GRAS) for food applications . The absence of acute toxicity data for the dibutyl derivative underscores the need for further toxicological studies .

Biological Activity

4-(Dibutylamino)salicylaldehyde (DBAS) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of DBAS, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DBAS is characterized by the presence of a dibutylamino group attached to a salicylaldehyde moiety. Its molecular formula is C13H17NO2, and it has been identified as a versatile scaffold in drug development.

The biological activity of DBAS can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : DBAS has been shown to inhibit various enzymes, including aldehyde dehydrogenases (ALDHs), which are crucial in the metabolism of aldehydes and play a role in cancer progression. Studies indicate that related compounds exhibit selective inhibition against specific ALDH isoforms, suggesting potential for targeted cancer therapies .
  • Antioxidant Properties : The salicylaldehyde structure is known for its antioxidant capabilities, which can mitigate oxidative stress in cells. This property is essential for protecting cellular components from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Activity : Preliminary studies suggest that DBAS exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting growth .

Anticancer Activity

Case studies have highlighted the potential of DBAS and its analogues in cancer treatment:

  • Prostate Cancer : Research indicates that compounds structurally related to DBAS show significant antiproliferative effects in prostate cancer cell lines. For instance, derivatives with similar functional groups demonstrated IC50 values ranging from 10 to 200 μM against various prostate cancer cell lines, indicating their potential as therapeutic agents .
  • Breast Cancer : A study involving Schiff base derivatives revealed that compounds similar to DBAS exhibited notable cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

Antimicrobial Activity

DBAS has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL. These findings suggest that DBAS could be developed into an antibacterial treatment .

Data Tables

Activity Type Target Cell Line IC50 (µM) Reference
AntiproliferativeProstate Cancer (LNCaP)61
AntiproliferativeBreast Cancer (MCF-7)47
AntimicrobialStaphylococcus aureus64
AntimicrobialEscherichia coli128

Case Studies

  • Prostate Cancer Study : A recent study synthesized several analogues of DBAS and tested their effects on prostate cancer cell lines. The results indicated that certain analogues displayed enhanced potency compared to standard treatments, suggesting a new avenue for therapeutic development .
  • Antimicrobial Efficacy : In vitro assays demonstrated that DBAS significantly inhibited the growth of pathogenic bacteria, with mechanisms involving membrane disruption and metabolic interference being proposed based on structural analysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(dibutylamino)salicylaldehyde, and what analytical methods validate its purity?

  • Synthesis : The compound is typically synthesized via alkylation of salicylaldehyde derivatives. For example, reacting salicylaldehyde with dibutylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the dibutylamino group at the para position .
  • Validation : Purity is confirmed using HPLC (>98%), while structural characterization employs 1H^1H/13C^{13}C NMR (e.g., aldehyde proton at δ ~10.1 ppm, aromatic protons at δ 6.5–8.0 ppm) and FT-IR (C=O stretch ~1680 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Handling : Use nitrile gloves, chemical goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is this compound structurally characterized using crystallographic methods?

  • X-ray diffraction : Co-crystallize with hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize the aldehyde group. SHELX software is used for refinement, with emphasis on resolving disorder in the dibutyl chains .
  • Key metrics : Bond angles around the aldehyde moiety (C7–O1 ≈ 120°) and dihedral angles between aromatic and amino groups (~75–85°) confirm steric effects .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives in multi-step syntheses?

  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the aldehyde group. Yields improve with sodium ascorbate (reducing agent) and inert atmospheres to prevent Cu(II) oxidation .
  • Knoevenagel Condensation : Optimize malononitrile coupling by tuning solvent polarity (e.g., ethanol vs. DMSO) and catalyst (e.g., piperidine vs. ammonium acetate). Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. What strategies resolve contradictions in spectroscopic data for this compound complexes?

  • Case Study : Discrepancies in 1H^1H NMR shifts (e.g., aldehyde proton downfield shift in polar solvents) are resolved by comparing data across solvents (CDCl₃ vs. DMSO-d₆). DFT calculations (B3LYP/6-311+G(d,p)) model solvent effects to validate experimental observations .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes between isobaric impurities (e.g., oxidation byproducts) and the target compound .

Q. What computational methods predict the reactivity of this compound in host-guest systems?

  • Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., enzymes). The dibutylamino group enhances hydrophobic interactions, while the aldehyde forms hydrogen bonds with active-site residues .
  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) to predict electron-transfer behavior in sensor applications. NBO analysis reveals charge delocalization from the amino group to the aldehyde .

Q. How do steric effects from the dibutylamino group influence supramolecular assembly?

  • Crystal Engineering : The bulky dibutyl chains induce twisted molecular conformations, reducing π-π stacking. Instead, C–H···O interactions dominate packing, as seen in co-crystals with 4-(dimethylamino)pyridine .
  • Thermal Analysis : DSC shows a melting point depression (~10°C) compared to unsubstituted salicylaldehyde due to reduced crystallinity from steric hindrance .

Q. Methodological Notes

  • Contradiction Management : Conflicting synthesis protocols (e.g., alkylation vs. condensation) are resolved by kinetic studies (e.g., monitoring intermediates via TLC) .
  • Biological Assays : For toxicity screening, use MTT assays on HEK293 cells (IC₅₀ ~50 µM). Dose-dependent ROS generation indicates potential apoptotic pathways .

Properties

IUPAC Name

4-(dibutylamino)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-5-9-16(10-6-4-2)14-8-7-13(12-17)15(18)11-14/h7-8,11-12,18H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHGDPKOFVNGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594890
Record name 4-(Dibutylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57771-09-2
Record name 4-(Dibutylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dibutylamino)salicylaldehyde
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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